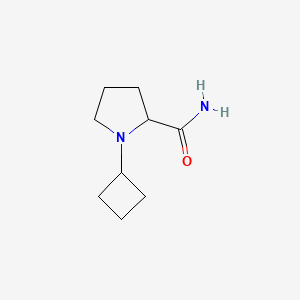
1-Cyclobutylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutylpyrrolidine-2-carboxamide (CBPC) is a chemical compound that has been of increasing interest to researchers in the fields of pharmacology, organic chemistry, and materials science. The five-membered pyrrolidine ring, a key component of CBPC, is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, like CBPC, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular formula of CBPC is C9H16N2O, and it has a molecular weight of 168.24. The pyrrolidine ring in CBPC contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .Applications De Recherche Scientifique
Anti-Cancer Properties
“1-Cyclobutylpyrrolidine-2-carboxamide” has been found to exhibit potent anti-cancer properties against a broad spectrum of epithelial cancer cell lines, including breast, lung, and prostate cancer . The anti-cancer activity of this compound is due to its ability to interfere with the microtubules network and inhibit tubulin polymerization .
Tubulin Inhibition
This compound has been shown to inhibit tubulin polymerization, which disrupts the microtubule network . This disruption halts cell cycle progression, leading to the accumulation of mitotic cells and further inducing apoptosis .
Binding to the Colchicine-Binding Site
Molecular docking studies have demonstrated an efficient binding between “1-Cyclobutylpyrrolidine-2-carboxamide” and the colchicine-binding site on the tubulin . This binding is thought to contribute to the compound’s anti-cancer properties .
Use in Catalysis
Bis(carboxamide) pincers, which include “1-Cyclobutylpyrrolidine-2-carboxamide”, are key ligands used in catalysis . They are used to facilitate various chemical reactions .
Applications in Medicinal Inorganic Compounds
These compounds are also used in the development of investigational medicinal inorganic compounds . They can be used to create new drugs or therapies .
Applications in Materials Science
In the field of materials science, “1-Cyclobutylpyrrolidine-2-carboxamide” and similar compounds are used due to their unique physical, chemical, and structural behavior . They can be used to create new materials with specific properties .
Orientations Futures
The pyrrolidine ring, a key component of CBPC, is widely used by medicinal chemists to design new compounds with different biological profiles . This suggests that CBPC and similar compounds could have potential applications in the development of new drugs for the treatment of various human diseases.
Propriétés
IUPAC Name |
1-cyclobutylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-9(12)8-5-2-6-11(8)7-3-1-4-7/h7-8H,1-6H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLADZAUJBOAIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCC2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutylpyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-hydroxyethanimidamide](/img/structure/B2619223.png)
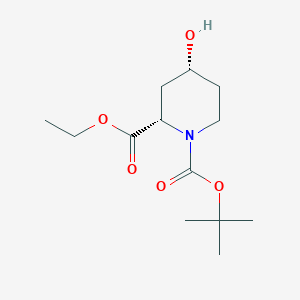
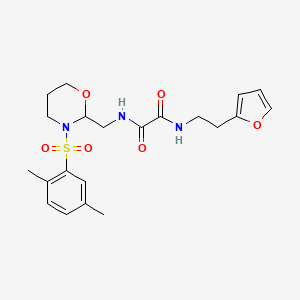
![1-[2-(2,3-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B2619227.png)
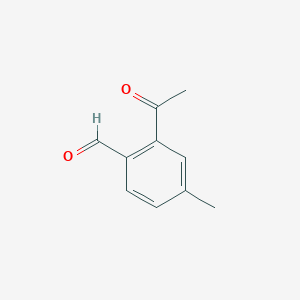
![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2619229.png)
![6-ethyl-1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2619231.png)
![2-benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2619232.png)
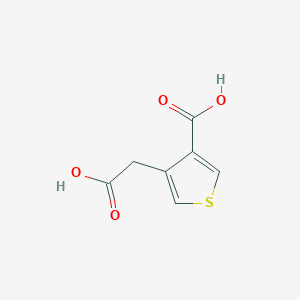
![2-[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)formamido]acetic acid](/img/structure/B2619237.png)
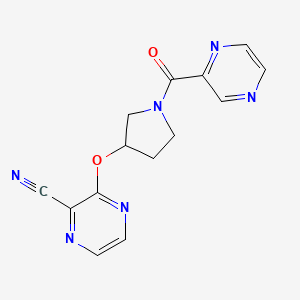
![4-oxo-5-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B2619239.png)